3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one oxime

Catalog No.
S13683192
CAS No.
M.F
C15H20N2O
M. Wt
244.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one oxime

Product Name

3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one oxime

IUPAC Name

N-(3-benzyl-3-azabicyclo[3.3.1]nonan-9-ylidene)hydroxylamine

Molecular Formula

C15H20N2O

Molecular Weight

244.33 g/mol

InChI

InChI=1S/C15H20N2O/c18-16-15-13-7-4-8-14(15)11-17(10-13)9-12-5-2-1-3-6-12/h1-3,5-6,13-14,18H,4,7-11H2

InChI Key

NCSAXJSVFQSDGA-UHFFFAOYSA-N

Canonical SMILES

C1CC2CN(CC(C1)C2=NO)CC3=CC=CC=C3

3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one oxime is a heterocyclic compound characterized by its bicyclic structure, which includes a nitrogen atom in the ring. It has the molecular formula C15H20N2OC_{15}H_{20}N_{2}O and a molecular weight of approximately 244.33 g/mol. The compound features a hydroxylamine functional group (oxime) at the 9-position of the bicyclic framework, contributing to its chemical reactivity and biological properties .

, including:

  • Hydrolysis: Under acidic or basic conditions, the oxime can undergo hydrolysis to yield the corresponding carbonyl compound.
  • Reduction: The oxime can be reduced to form amines, which can further participate in substitution reactions.
  • Cyclization: The compound may also participate in cyclization reactions, forming more complex structures through nucleophilic attacks on electrophilic centers within the molecule.

These reactions highlight the versatility of the compound in synthetic organic chemistry and medicinal chemistry applications .

Research indicates that derivatives of 3-benzyl-3-azabicyclo[3.3.1]nonan-9-one oxime exhibit significant biological activities:

  • Antimicrobial Activity: Several studies have reported that compounds related to this structure demonstrate antimicrobial properties against various pathogens, making them potential candidates for antibiotic development .
  • Anticancer Properties: Some derivatives have shown efficacy as anticancer agents in vitro, suggesting their potential use in cancer therapy .
  • Nicotinic Acetylcholine Receptor Modulation: The compound may interact with nicotinic acetylcholine receptors, which are crucial for neurotransmission and are implicated in various neurological disorders .

The synthesis of 3-benzyl-3-azabicyclo[3.3.1]nonan-9-one oxime typically involves several key steps:

  • Formation of the Bicyclic Structure: This can be achieved through cyclization reactions involving appropriate precursors such as amines and carbonyl compounds.
  • Oxime Formation: The carbonyl group in the bicyclic structure is converted into an oxime by treating it with hydroxylamine hydrochloride in the presence of a base.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for further study or application.

This multi-step synthesis requires careful control of reaction conditions to ensure high yields and selectivity .

3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one oxime has several notable applications:

  • Pharmaceutical Development: Due to its biological activity, it is being investigated as a lead compound for developing new antimicrobial and anticancer drugs.
  • Chemical Research: The compound serves as a valuable intermediate in organic synthesis, particularly in synthesizing more complex heterocyclic compounds.
  • Biological Probes: Its ability to interact with biological targets makes it useful as a probe in biochemical research to study receptor interactions and mechanisms of action .

Interaction studies involving 3-benzyl-3-azabicyclo[3.3.1]nonan-9-one oxime primarily focus on its binding affinity and activity at nicotinic acetylcholine receptors. Research has demonstrated that certain derivatives can act as both agonists and antagonists, influencing neurotransmitter release and neuronal excitability. These studies are crucial for understanding how modifications to the core structure can enhance or diminish biological activity, providing insights into drug design strategies aimed at treating neurological conditions .

Several compounds share structural similarities with 3-benzyl-3-azabicyclo[3.3.1]nonan-9-one oxime, each exhibiting unique properties:

Compound NameStructural FeaturesBiological ActivityNotable Differences
9-Benzyl-9-azabicyclo[3.3.1]nonaneLacks hydroxylamine groupLimited biological dataNo oxime functionality
9-Azabicyclo[3.3.1]nonane N-OxylContains stable nitroxyl radicalPotential antioxidant propertiesRadical stability vs reactivity
Benzyl 3-Oxo-9-azabicyclo[3.3.1]nonaneCarbonyl instead of oximeVaries based on substituentsDifferent reactivity due to carbonyl

These comparisons highlight the unique aspects of 3-benzyl-3-azabicyclo[3.3.1]nonan-9-one oxime, particularly its functional versatility due to the presence of the oxime group, which significantly influences its chemical behavior and biological interactions compared to similar compounds .

XLogP3

2.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

244.157563266 g/mol

Monoisotopic Mass

244.157563266 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

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